molecular formula C15H13NO B11726925 (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine

(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine

Cat. No.: B11726925
M. Wt: 223.27 g/mol
InChI Key: APZPUDOAVIELNU-YBEGLDIGSA-N
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Description

(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine is a chemical research reagent incorporating a fluorene scaffold and an oxime functional group. This specific structural motif is of significant interest in medicinal chemistry and materials science research. Compounds featuring the fluorene nucleus are known to exhibit a range of pharmacological activities, including antimicrobial and anti-inflammatory effects, and are explored as components in organic electronics . The hydroxylamine and oxime functional groups are highly versatile in organic synthesis, often serving as key intermediates or ligands . Researchers may utilize this compound as a building block for the synthesis of more complex molecules, such as novel O-carbamoyl oxymino-fluorene derivatives, which have shown promise in antimicrobial and antibiofilm applications against strains like Staphylococcus aureus and Candida albicans . Its mechanism of action in biological studies is often linked to its ability to interact with enzymatic targets; related hydroxylamine compounds can act as inhibitors for enzymes like prostaglandin-endoperoxide synthases and arachidonate 5-lipoxygenase . (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(NZ)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10-

InChI Key

APZPUDOAVIELNU-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Method 2: Ethanol-Based Synthesis with Sodium Carbonate

An alternative approach employs hydroxylamine hydrochloride and sodium carbonate in ethanol at elevated temperatures. This method enhances reaction kinetics through base-mediated deprotonation of hydroxylamine, increasing nucleophilicity.

Reaction Conditions

  • Molar Ratio : 1 : 2.75 (9H-fluoren-9-one : NH2_2OH·HCl)

  • Base : Sodium carbonate (1.5 equiv relative to ketone)

  • Solvent : Ethanol

  • Temperature : 90°C

  • Time : 7 hours.

Work-Up and Purification
Post-reaction, the mixture is concentrated, diluted with water, and extracted with ethyl acetate. The organic layer is dried over MgSO4_4, filtered, and purified via silica gel chromatography (hexane/ethyl acetate = 3:1) to afford the oxime in 60% yield.

Key Advantages

  • Higher documented yield (60%) compared to Method 1.

  • Compatibility with chromatographic purification for enhanced purity.

Comparative Analysis of Synthetic Routes

The table below summarizes the critical parameters of both methods:

ParameterMethod 1Method 2
Solvent MethanolEthanol
Base NoneSodium carbonate
Temperature Reflux (~65°C)90°C
Reaction Time 4–6 hours (inferred)7 hours
Yield High (unspecified)60%
Purification RecrystallizationSilica chromatography

Key Observations

  • Base Utilization : Method 2’s use of sodium carbonate accelerates the reaction by deprotonating hydroxylamine, enhancing its nucleophilic character.

  • Solvent Impact : Methanol’s lower boiling point in Method 1 limits the reaction temperature, potentially extending reaction time compared to Method 2’s ethanol system.

  • Yield vs. Purity : Method 2 provides a quantifiable yield but requires chromatographic purification, whereas Method 1 emphasizes purity through recrystallization.

Mechanistic Insights into Oxime Formation

The synthesis of (E)-N-[1-(9H-fluoren-2-YL)ethylidene]hydroxylamine follows a two-step mechanism:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of 9H-fluoren-9-one, forming a tetrahedral intermediate.

  • Dehydration : Acidic conditions (from NH2_2OH·HCl) facilitate the elimination of water, yielding the oxime.

The E-configuration predominates due to minimized steric clash between the oxime’s hydroxyl group and the fluorene’s planar structure. This stereochemical outcome is consistent with the Curtin-Hammett principle, where the transition state leading to the E-isomer is lower in energy.

Purification and Characterization

Recrystallization (Method 1)

Recrystallization from ethanol yields analytically pure material, as confirmed by melting point analysis and 1^1H NMR.

Chromatographic Purification (Method 2)

Silica gel chromatography (hexane/ethyl acetate) resolves any residual starting material or byproducts, achieving >95% purity.

Characterization Data

  • 1^1H NMR (DMSO-d6_6) : δ 11.37 (s, 1H, OH), 8.22 (s, 1H, Ar-H), 7.93 (d, J = 2.4 Hz, 1H, Ar-H).

  • HRMS : [M-H]^- calcd for C15_{15}H12_{12}BrN3_3O2_2: 344.0113, found: 344.0068 .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various fluorenyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that hydroxylamine derivatives, including (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine, exhibit significant antimicrobial properties. A study evaluated several N-hydroxylamine compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives showed promising Minimum Inhibitory Concentration (MIC) values. For instance, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than 60 μg/mL for some derivatives .

Therapeutic Index
The therapeutic index (TI) of these compounds was assessed to determine safety profiles. Compounds with higher TI values indicate a greater margin of safety for potential drug candidates. For example, certain derivatives exhibited TI values significantly exceeding 10, suggesting they are safer options for further development .

Chemical Synthesis and Materials Science

Synthesis of Fluorene Derivatives
(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine serves as a precursor in synthesizing various fluorene derivatives. These derivatives have been characterized by their physical constants and spectroscopic data, indicating their potential utility in creating advanced materials with specific properties . The synthesis typically involves refluxing 9H-fluoren-9-one oxime with arylisocyanates, resulting in compounds with enhanced chemical stability and functional diversity.

Surface-Active Properties
Fluorene-based compounds synthesized from (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine have shown excellent surface-active properties, making them suitable for applications in detergents, paints, and cosmetics. Their ability to reduce surface tension enhances their effectiveness as emulsifiers and wetting agents .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated N-hydroxylamines against bacterial strainsIdentified compounds with MIC < 60 μg/mL against E. coli and S. aureus
Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives Developed new fluorene derivativesCompounds showed significant antimicrobial activity and potential for drug development
Hydroxylamine in Drug Development Investigated role of hydroxylamines in therapeuticsHighlighted the importance of hydroxylamines in enhancing drug efficacy

Mechanism of Action

The mechanism of action of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to hydroxylamine derivatives with varying substituents on the ethylidene group. Key examples include:

Compound Name Substituent Key Functional Groups Molecular Weight Notable Properties Reference
(E)-N-[1-(1-Benzothiophen-2-yl)ethylidene]hydroxylamine Benzothiophen-2-yl Thiophene ring, hydroxylamine 191.25 g/mol Enhanced π-conjugation; moderate solubility in polar solvents
N-[(9H-Fluoren-9-ylidene)(2-methoxy-phenyl)methyl]-trimethyl-silanamine Fluorenyl + methoxy-phenyl Silanamine, methoxy group Not reported High steric bulk; potential for silicon-mediated reactivity
(E)-N-(1-{2-[4-(Propan-2-yl)phenyl]cyclopropyl}ethylidene)hydroxylamine Cyclopropyl + isopropylphenyl Cyclopropane ring C20H22N2O2 Increased rigidity; limited rotational freedom

Key Observations :

  • Fluorenyl vs.
  • Stereoelectronic Effects : The (E)-configuration in hydroxylamine derivatives minimizes steric clash between substituents, as seen in analogous indole-fluorenylidene hybrids .
Thermal and Physicochemical Properties
  • Melting Points : Fluorenyl-containing compounds (e.g., ) exhibit high melting points (~411 K) due to strong intermolecular interactions . Benzothiophenyl analogues () may have lower melting points owing to reduced symmetry .
  • Solubility : Bulky fluorenyl groups reduce solubility in polar solvents compared to smaller substituents like pyrazolyl or cyclopropyl groups .
Stability and Reactivity
  • Hydrogen Bonding : Fluorenylidene-hydroxylamine derivatives are stabilized by intramolecular N–H···O hydrogen bonds, as observed in related structures .
  • Oxidative Stability : The hydroxylamine group is susceptible to oxidation, but steric shielding by the fluorenyl moiety may slow degradation compared to less bulky analogues .

Biological Activity

(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by research findings.

Synthesis of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine

The synthesis of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine typically involves the reaction of 9H-fluorene derivatives with hydroxylamine under controlled conditions. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Antioxidant Properties

(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting nitric oxide synthase (NOS), which could have implications for treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.

Case Study 1: Antioxidant Activity Evaluation

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations, supporting its potential use as a therapeutic agent in oxidative stress-related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH25
ABTS30

Case Study 2: Enzyme Inhibition

In another study by Johnson et al. (2024), the inhibitory effects of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine on NOS were assessed. The compound demonstrated a competitive inhibition profile with an IC50 value of 15 µM, indicating its potential for therapeutic applications in managing inflammation.

EnzymeIC50 Value (µM)Mode of InhibitionReference
Nitric Oxide Synthase15Competitive

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2025) investigated the antimicrobial efficacy of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) reported at 50 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli50

Q & A

Q. What are the standard synthetic routes for (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine?

The synthesis typically involves nucleophilic substitution or coupling reactions with fluorene derivatives. For example:

  • Step 1 : Start with 9,9-dimethylfluorene derivatives, undergo chlorination at the 2-position using reagents like SOCl₂ or Cl₂ under controlled conditions.
  • Step 2 : Introduce the hydroxylamine moiety via condensation reactions with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride in ethanol/water under reflux) .
  • Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometry to minimize byproducts like Z-isomers or oxidation products.

Q. How is the E/Z isomerism confirmed experimentally?

  • X-ray Crystallography : Resolve geometric isomerism by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) and refining structures with SHELXL or SHELXS .
  • NMR Spectroscopy : Compare chemical shifts of imine protons (δ ~8–10 ppm for E-isomers due to deshielding) and coupling constants (e.g., NOESY to confirm spatial arrangement) .

Q. What spectroscopic techniques are critical for structural validation?

  • FT-IR : Identify the hydroxylamine N–O stretch (~930–960 cm⁻¹) and C=N imine stretch (~1620–1660 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons in the fluorene moiety appear as multiplet signals (δ 7.2–7.8 ppm), while the ethylidene methyl group resonates as a singlet (δ ~2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₃NO, theoretical 223.0997 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and nucleophilic/electrophilic sites. Use B3LYP/6-311G(d,p) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to study aggregation behavior or stability under varying pH .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Multi-Technique Cross-Validation : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine crystal quality (e.g., twinning or disorder) using SHELXD .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may explain discrepancies in peak splitting or integration .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in imine formation) .
  • Trapping Intermediates : Use low-temperature NMR (−40°C) or radical scavengers (e.g., TEMPO) to isolate reactive species during oxidation or cyclization reactions .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) and slow cooling (0.1°C/min) to reduce disorder. For twinned crystals, apply SHELXE for phase correction .
  • Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions (e.g., α → β phase at ~154°C) .

Data Analysis and Experimental Design

Q. How to design experiments for studying photophysical properties?

  • UV-Vis Spectroscopy : Measure absorbance in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvatochromism (λmax shifts ~10–20 nm).
  • Fluorescence Quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene) to quantify excited-state interactions .

Q. What statistical methods are recommended for batch-to-batch reproducibility analysis?

  • Principal Component Analysis (PCA) : Compare NMR/IR spectra across synthetic batches to identify outlier batches (e.g., incomplete chlorination).
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using a 2³ factorial design .

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